N-(3,5-dichlorophenyl)-2-fluoro-5-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-fluoro-5-(piperidine-1-sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a fluorobenzamide moiety, and a piperidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-fluoro-5-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride. This intermediate is then reacted with 2-fluoroaniline to produce 3,5-dichloro-N-(2-fluorophenyl)benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-fluoro-5-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-fluoro-5-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-fluoro-5-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and has been studied for its effects on mycobacterial energetics.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another similar compound with dichlorophenyl and benzamide groups, used in various chemical reactions.
Uniqueness
N-(3,5-dichlorophenyl)-2-fluoro-5-(piperidine-1-sulfonyl)benzamide is unique due to the presence of the piperidin-1-ylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN2O3S/c19-12-8-13(20)10-14(9-12)22-18(24)16-11-15(4-5-17(16)21)27(25,26)23-6-2-1-3-7-23/h4-5,8-11H,1-3,6-7H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXRARMEWAIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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